
1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one is not fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor antagonist, which may explain its potential use as an antipsychotic drug. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which may explain its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which may explain its potential use in the treatment of cancer. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one in lab experiments is its potential use as a drug candidate for various diseases. This compound has been extensively studied for its potential therapeutic applications, and its mechanism of action and biochemical and physiological effects have been well characterized. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one. One of the directions is to further investigate its mechanism of action, which may provide insights into its potential use as a drug candidate for various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics, which may help to optimize its dosage and administration. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.
合成法
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one can be achieved using various methods. One of the commonly used methods involves the reaction of 2-aminopyridine with 4-bromo-3-methyl-5-nitropyrimidine in the presence of potassium carbonate and palladium catalyst. This reaction results in the formation of 2-(2-methoxypyridin-4-yl)-4-bromo-6-methylpyrimidine, which is then reacted with piperazine in the presence of potassium carbonate to form 1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one.
科学的研究の応用
1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as an antipsychotic drug.
特性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-7-13(18-10-17-11)19-5-6-20(15(21)9-19)12-3-4-16-14(8-12)22-2/h3-4,7-8,10H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAGRTJQPQXGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(6-methylpyrimidin-4-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2696601.png)
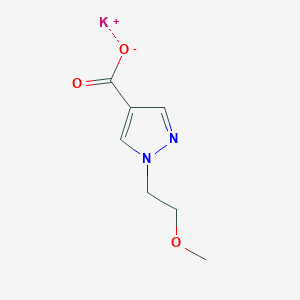
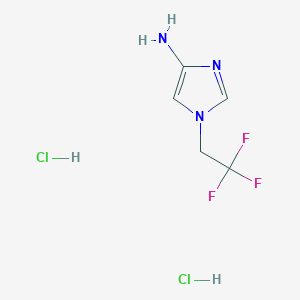
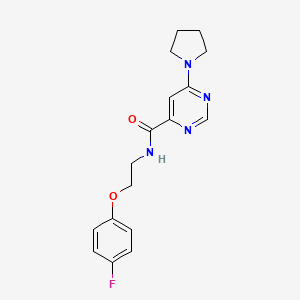
methanone](/img/structure/B2696607.png)
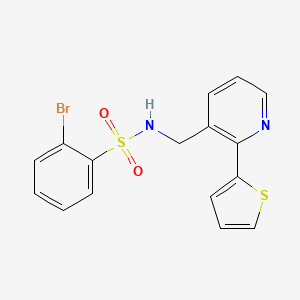
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2696613.png)
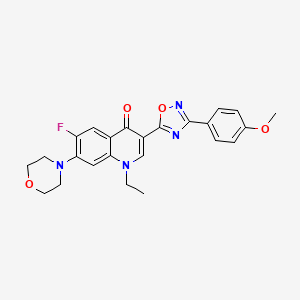
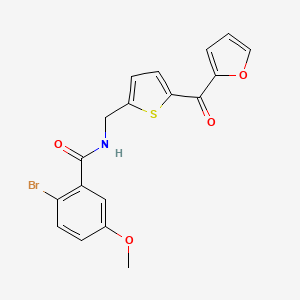

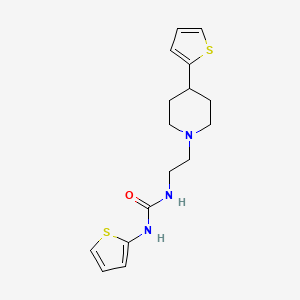
![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)